(-)-Anthrabenzoxocinone, also known as (-)-ABX, is a hexacyclic aromatic ketone that belongs to the class of anthrabenzoxocinones. [, , ] This natural product was first isolated from the bacterium Streptomyces sp. MA6657, which was found to produce (-)-Anthrabenzoxocinone along with a related compound, (-)-bischloroanthrabenzoxocinone. [] (-)-Anthrabenzoxocinone is recognized as a Liver X receptor (LXR) ligand. [] It acts as an antagonist of the bacterial enzyme FabF, which is involved in fatty acid biosynthesis. [, ] This inhibition of FabF makes (-)-Anthrabenzoxocinone and its analogues potential candidates for the development of new antibacterial agents, particularly against resistant strains. []
(-)-Anthrabenzoxocinone possesses a complex hexacyclic structure, featuring a unique angular benzene ring. [, ] The absolute configuration of (-)-Anthrabenzoxocinone has been definitively determined, clarifying the stereochemistry of this molecule. [, ] The presence of specific structural features, such as a C3-hydroxyl group and chlorine substitutions, has been linked to enhanced antimicrobial activity. []
While the provided literature doesn't delve into specific chemical reactions involving (-)-Anthrabenzoxocinone, it highlights the potential for structural modifications through enzymatic reactions. For instance, halogenases and methyltransferases have been shown to introduce halogen and methyl groups, respectively, into various positions of the anthrabenzoxocinone scaffold, leading to the generation of novel analogues. []
(-)-Anthrabenzoxocinone exhibits its antibacterial activity primarily by targeting the bacterial enzyme FabF. [, ] FabF, or β-ketoacyl-acyl carrier protein synthase II, is a crucial enzyme in the bacterial fatty acid biosynthesis pathway. By inhibiting FabF, (-)-Anthrabenzoxocinone disrupts this pathway, ultimately leading to bacterial growth inhibition or death. This mechanism of action makes (-)-Anthrabenzoxocinone particularly attractive for combating antibiotic resistance, as it targets a different pathway than many existing antibiotics.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: